N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
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Overview
Description
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, a cyclopropylmethyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-5-nitrobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, sodium hydroxide, organic solvents.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of the corresponding nitro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-4-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
- N-[(2-chloro-3-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
- N-[(2-chloro-6-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
Uniqueness
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(17(18)19)5-6-14(12)15/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNOBWNCKYXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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